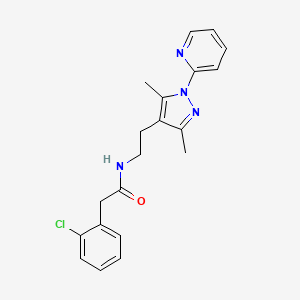![molecular formula C16H10N4OS2 B2936288 N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681173-77-3](/img/structure/B2936288.png)
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives has been the subject of numerous research articles . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is complex and involves several different types of bonds and interactions . Quantum chemistry calculations have been used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” are complex and involve a variety of different mechanisms . For example, the compound has been found to be an effective corrosion inhibitor for mild steel in an acid medium .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” are influenced by its molecular structure . For example, the compound has been found to have a melting point of 230–232 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles, which are part of the compound’s structure, have been found to exhibit antimicrobial activity . For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring showed potent inhibitory activity .
Antifungal Activity
Thiazoles also have antifungal properties . This suggests that our compound could potentially be used in the development of new antifungal drugs.
Anti-Inflammatory Activity
Thiazoles have been found to exhibit anti-inflammatory activity . This could make our compound a potential candidate for the development of new anti-inflammatory drugs.
Antitumor and Cytotoxic Activity
Thiazoles have been found to exhibit antitumor and cytotoxic activity . In fact, some derivatives of the compound have shown potent cytotoxicity against human cancer cell lines .
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic activity . This suggests that our compound could potentially be used in the development of new antidiabetic drugs.
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant activity . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Antiviral Activity
Thiazoles have been found to exhibit antiviral activity . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Neuroprotective Activity
Thiazoles have been found to exhibit neuroprotective activity . This suggests that our compound could potentially be used in the development of new neuroprotective drugs.
Zukünftige Richtungen
The future directions for research on “N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” could include further investigation of its biological activities and potential therapeutic applications . For example, inhibitors of CDK4/6 have emerged as a powerful class of therapeutics for the treatment of several malignancies .
Wirkmechanismus
Target of Action
The compound, also known as N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing a range of biological effects . The specific mode of action can vary depending on the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, potentially inducing various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, thiazole compounds are known to be sensitive to oxidation in humid environments . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as humidity and exposure to air .
Eigenschaften
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(11-1-2-12-14(7-11)23-9-18-12)20-16-19-13(8-22-16)10-3-5-17-6-4-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBDNRKYFWBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)

![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)


![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)